molecular formula C15H24N4O2 B1455255 tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate CAS No. 936368-89-7

tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate

Cat. No.: B1455255
CAS No.: 936368-89-7
M. Wt: 292.38 g/mol
InChI Key: FQTYGHIEYTTWFB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H24N4O2 and a molecular weight of 292.38 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate typically involves the reaction of 5-aminopyridine-2-amine with tert-butyl 4-piperidinecarboxylate under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs .

Scientific Research Applications

tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific structure and the presence of both the tert-butyl and aminopyridinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C15H24N4O2
  • Molecular Weight : 278.350 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : 98-101 °C
  • Boiling Point : 470.4 °C at 760 mmHg

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor of key biological pathways, particularly in cancer therapy and immunology.

  • PD-1/PD-L1 Pathway Inhibition :
    • Research indicates that compounds with similar structures can act as antagonists of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. These compounds may enhance T-cell activation and proliferation by blocking inhibitory signals from PD-L1, thus promoting anti-tumor immunity .
  • Antiproliferative Effects :
    • In vitro studies have shown that derivatives of piperidine compounds can exhibit significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Selectivity and Toxicity :
    • The selectivity of these compounds for cancer cells over normal cells is a critical factor in their development as therapeutic agents. Studies have demonstrated varying degrees of selectivity, with some compounds showing low toxicity profiles while effectively targeting cancer cells .

Study 1: PD-1 Pathway Inhibition

A study focused on small-molecule inhibitors targeting the PD-1 pathway reported that structurally similar compounds could rescue mouse splenocytes from PD-1-mediated inhibition, achieving up to 92% rescue at concentrations of 100 nM . This highlights the potential of this compound in enhancing immune responses against tumors.

Study 2: Anticancer Activity

A series of piperazine derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range, suggesting a promising therapeutic index for further development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
PD-1/PD-L1 InhibitionEnhanced T-cell activation
AntiproliferativeSignificant cytotoxicity
SelectivityLow toxicity in normal cells

Properties

IUPAC Name

tert-butyl 4-[(5-aminopyridin-2-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-12(7-9-19)18-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTYGHIEYTTWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add SnCl2.H2O (11.8 mmol, 2.7 g) over a solution of 4-(5-nitro-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (2.4 mmol, 0.8 g) in 20 mL of ethyl acetate. Stir the solution at room temperature overnight. Add aqueous NaHCO3 solution until the solution pH is basic and extract with ethyl acetate. Filter the suspension through a pad of Celite®. Combine the organic layers and wash with saturated aq. sodium chloride, dry over sodium sulfate, filter, and concentrate under reduced pressure to give the title compound. MS(ES): m/z=293 [M+H].
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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